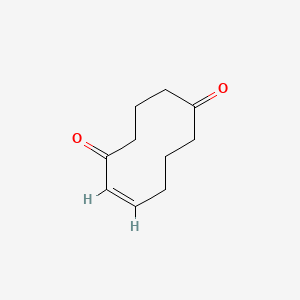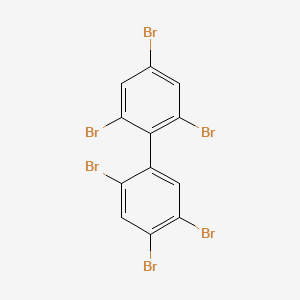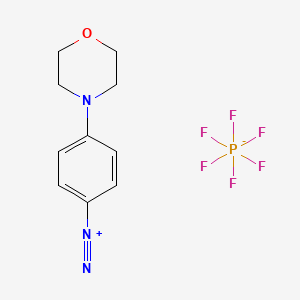
4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C10H12F6N3OP and a molecular weight of 335.1859602 g/mol . This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with a morpholine group, and a hexafluorophosphate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 4-(Morpholin-4-yl)aniline. The process includes the following steps:
Diazotization Reaction: 4-(Morpholin-4-yl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain low temperatures and ensure efficient mixing of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aniline derivatives.
Applications De Recherche Scientifique
4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted benzene derivatives.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Morpholin-4-yl)benzenediazonium tetrafluoroborate
- 4-(Morpholin-4-yl)benzenediazonium chloride
- 4-(Morpholin-4-yl)benzenediazonium sulfate
Uniqueness
4-(Morpholin-4-yl)benzenediazonium hexafluorophosphate is unique due to its hexafluorophosphate counterion, which provides enhanced stability and solubility compared to other diazonium salts. This makes it particularly useful in various chemical reactions and applications.
Propriétés
Numéro CAS |
38686-67-8 |
|---|---|
Formule moléculaire |
C10H12F6N3OP |
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
4-morpholin-4-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H12N3O.F6P/c11-12-9-1-3-10(4-2-9)13-5-7-14-8-6-13;1-7(2,3,4,5)6/h1-4H,5-8H2;/q+1;-1 |
Clé InChI |
NMMGXMSWAHSBQI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


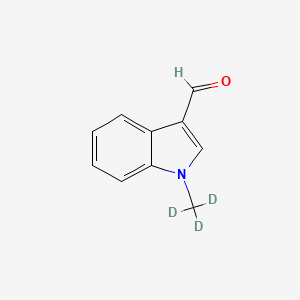
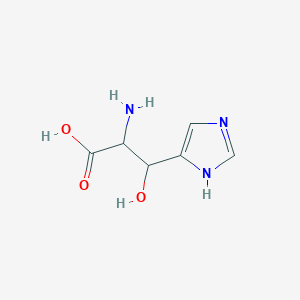
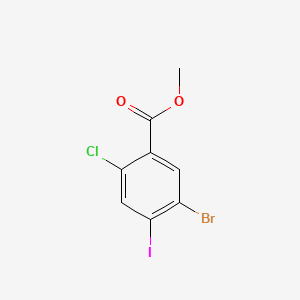


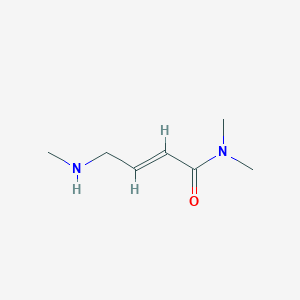
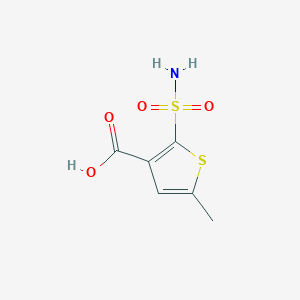

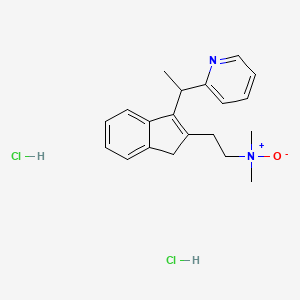
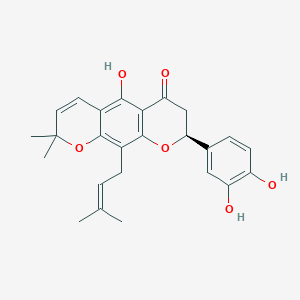
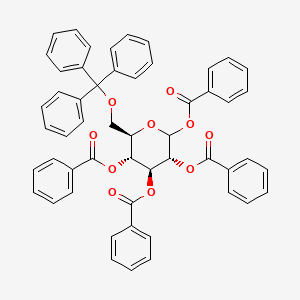
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
